molecular formula C17H19N3O2 B5856237 2-{[(1-ETHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}-6-METHOXYPHENOL

2-{[(1-ETHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}-6-METHOXYPHENOL

Cat. No.: B5856237
M. Wt: 297.35 g/mol
InChI Key: BGTVYGBMHZOCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(1-ETHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}-6-METHOXYPHENOL is a complex organic compound that features a benzimidazole moiety linked to a methoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(1-ETHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}-6-METHOXYPHENOL typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde under acidic conditions.

    Alkylation: The benzimidazole is then alkylated with ethyl iodide to introduce the ethyl group.

    Coupling with Methoxyphenol: The alkylated benzimidazole is coupled with 6-methoxyphenol using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group in the compound can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to the presence of the benzimidazole moiety.

    Materials Science: The compound can be used in the development of organic semiconductors or as a building block for more complex materials.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with biomolecules.

Mechanism of Action

The mechanism of action of 2-{[(1-ETHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}-6-METHOXYPHENOL involves its interaction with specific molecular targets. The benzimidazole moiety can bind to DNA or proteins, thereby affecting their function. This interaction can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler compound with similar biological activities.

    6-Methoxyphenol: Shares the methoxyphenol group but lacks the benzimidazole moiety.

    1-Ethylbenzimidazole: Similar structure but without the methoxyphenol group.

Uniqueness

2-{[(1-ETHYL-1H-1,3-BENZODIAZOL-5-YL)AMINO]METHYL}-6-METHOXYPHENOL is unique due to the combination of the benzimidazole and methoxyphenol groups, which can provide synergistic effects in its biological activity and material properties.

Properties

IUPAC Name

2-[[(1-ethylbenzimidazol-5-yl)amino]methyl]-6-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-3-20-11-19-14-9-13(7-8-15(14)20)18-10-12-5-4-6-16(22-2)17(12)21/h4-9,11,18,21H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTVYGBMHZOCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)NCC3=C(C(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.